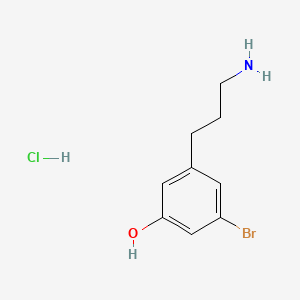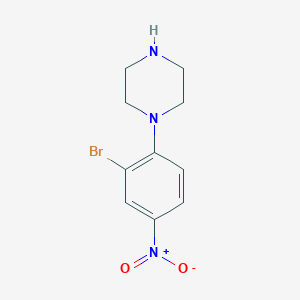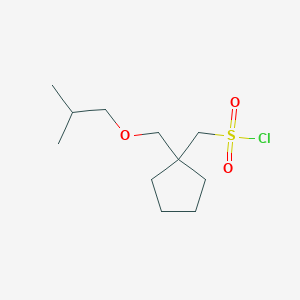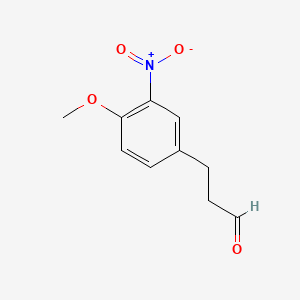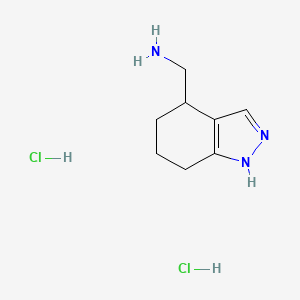
1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities
Méthodes De Préparation
The synthesis of 1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the indazole core.
Nucleophilic Substitution: The bromine atom in the resulting compound is substituted with an azide group using sodium azide in an acetone-water mixture.
Reduction and Functionalization: The azide group is then reduced, and further functionalization steps are performed to obtain the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential inhibitor for various enzymes and receptors, including SARS-CoV-2 main protease (Mpro).
Biological Activity: The compound has shown antimicrobial, analgesic, and anti-inflammatory activities.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride can be compared with other indazole derivatives:
4,5,6,7-tetrahydro-2H-indazole hydrazide derivatives: These compounds have shown insecticidal activity and are used as insect growth regulators.
1,5,6,7-tetrahydro-4H-indazol-4-one: This compound is known for its inhibitory activity against human neutrophil elastase (HNE) and is being explored for therapeutic applications in inflammatory diseases.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C8H15Cl2N3 |
|---|---|
Poids moléculaire |
224.13 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-1H-indazol-4-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;;/h5-6H,1-4,9H2,(H,10,11);2*1H |
Clé InChI |
BJPKGEIKNJJITR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)NN=C2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


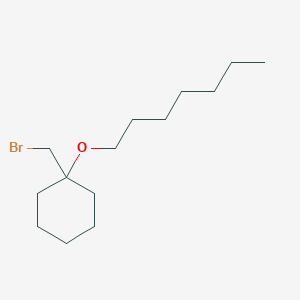
![5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B15309441.png)

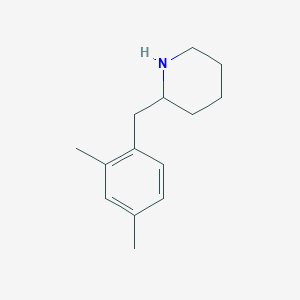
![Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15309457.png)
![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)
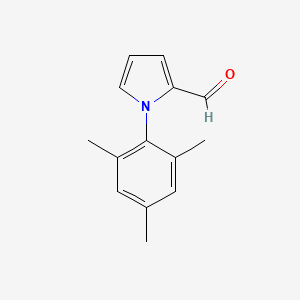
![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)
